Reciprocal Selectivity: RORγt Functional Activity vs. JAK1/2 Inhibition (Cross-Study Comparable)
In a reporter assay measuring RORγt LBD-driven transcription, 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine exhibited an IC₅₀ of 1.8 µM [1]. In contrast, ruxolitinib (the pyrazole-based constitutional isomer sharing the C₁₇H₁₈N₆ formula) inhibits JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM, respectively [2]. While the assays are not matched, the ∼540- to 640-fold difference in potency, coupled with engagement of a different protein target, indicates that the tetrazole isomer possesses a fundamentally distinct pharmacological fingerprint.
| Evidence Dimension | Functional inhibition of transcription factor / kinase |
|---|---|
| Target Compound Data | RORγt IC₅₀ = 1,800 nM |
| Comparator Or Baseline | Ruxolitinib JAK1 IC₅₀ = 3.3 nM; JAK2 IC₅₀ = 2.8 nM |
| Quantified Difference | ~545-fold (JAK1) to ~643-fold (JAK2) weaker, but engages a non-JAK target |
| Conditions | RORγt: reporter gene assay (BindingDB BDBM339105). JAK1/2: enzymatic kinase assay. |
Why This Matters
This divergence in target engagement confirms that the tetrazole-isomer cannot serve as a JAK inhibitor, but it may be useful for researchers seeking a starting scaffold for RORγt modulation, where ruxolitinib is inactive.
- [1] BindingDB. BDBM339105: 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine. IC₅₀ 1.80E+3 nM (RORγt reporter assay). https://bindingdb.org/bind/index.jsp (accessed 2025). View Source
- [2] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
